(2E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide is 309.13649347 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research has shown that acrylamide derivatives, including those similar in structure to N-(4-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, are effective corrosion inhibitors. Specifically, studies on copper in nitric acid solutions revealed that acrylamide derivatives can significantly reduce corrosion, highlighting their potential in protecting metals against corrosion in industrial applications. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, which impedes the corrosive process. Experimental and theoretical analyses, including electrochemical methods and computational simulations, support these findings, indicating that such compounds could be valuable in materials science and engineering for corrosion protection strategies (Abu-Rayyan et al., 2022).
Environmental and Polymer Applications
Acrylamide and its derivatives have a broad range of applications, notably in the production of polymers. These compounds serve as key monomers in the synthesis of polyacrylamide, which is utilized in various fields such as wastewater treatment, soil conditioning, and as flocculants in the purification of drinking water. Due to their high water solubility and ability to form polymers, acrylamide derivatives play a crucial role in developing environmentally friendly solutions for water management and soil improvement. The versatility of these compounds extends to the cosmetic, paper, and textile industries, where they contribute to product quality and sustainability (Smith & Oehme, 1991).
Biomedical Research
In the biomedical field, acrylamide derivatives are explored for their potential in drug delivery systems. The thermo-responsive nature of polymers derived from acrylamide allows for the controlled release of drugs, making them particularly useful in targeted therapy and minimizing side effects. This application is based on the polymer's ability to change its physical properties in response to temperature changes, enabling the release of encapsulated drugs at specific body sites or in response to external stimuli. Such innovative approaches in drug delivery systems underscore the significance of acrylamide derivatives in advancing medical treatments and improving patient care (Convertine et al., 2004).
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-11-4-15(5-12-18)6-13-19(22)20-17-9-7-16(8-10-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSROCOWYGTYDCN-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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